C12H12FN5OS

CAS No.:

Cat. No.: VC16949358

Molecular Formula: C12H12FN5OS

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FN5OS |

|---|---|

| Molecular Weight | 293.32 g/mol |

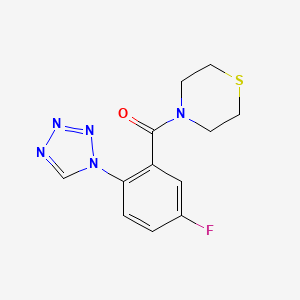

| IUPAC Name | [5-fluoro-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C12H12FN5OS/c13-9-1-2-11(18-8-14-15-16-18)10(7-9)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |

| Standard InChI Key | ONAQTCXVKKNPJT-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCCN1C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |

Introduction

Chemical Identity and Structural Isomerism of C12H12FN5OS

Isomer 1: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Chemical Identity:

| Property | Value |

|---|---|

| CAS Number | 1010935-94-0 |

| Molecular Formula | C12H12FN5OS |

| Molecular Weight | 293.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Key Structural Features | Pyrimidine-thioacetamide core with fluorophenyl substituent |

This isomer features a pyrimidine ring connected via a sulfanylacetamide bridge to a 4-fluorophenyl group. Crystallographic data (CCDC 1529607) confirm a near-planar arrangement between the pyrimidine and fluorophenyl rings, stabilized by intramolecular hydrogen bonds .

Isomer 2: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Chemical Identity:

| Property | Value |

|---|---|

| CAS Number | Not Assigned |

| Molecular Formula | C12H12FN5OS |

| Molecular Weight | 293.32 g/mol (calculated) |

| Key Structural Features | Piperazine core with fluoropyridine carbonyl and thiadiazole substituents |

This isomer combines a piperazine moiety with a 3-fluoropyridine carbonyl group and a 1,2,5-thiadiazole ring. While its exact density and melting point remain unreported, its structure suggests potential solubility in polar aprotic solvents.

Synthesis and Manufacturing Processes

Synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

The synthesis involves a nucleophilic substitution reaction:

-

Reactants: 4,6-Diaminopyrimidine-2-thiol (0.5 g, 3.52 mmol) and 2-chloro-N-(4-fluorophenyl)acetamide .

-

Conditions: Reflux in ethanol with potassium hydroxide (0.2 g, 3.52 mmol) for 4 hours .

-

Workup: Ethanol evaporation, precipitation with cold water, and crystallization via slow evaporation .

Yield: 92% .

Synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

While detailed synthetic protocols are sparse, analogous routes suggest:

-

Reactants: Piperazine derivatives and 1,2,5-thiadiazole-3-carboxylic acid.

-

Coupling: Amide bond formation using carbodiimide coupling agents.

-

Purification: Chromatographic techniques (HPLC) to isolate the product.

Molecular Structure and Spectroscopic Characterization

Crystallographic and DFT Analysis of the Pyrimidine-Thioacetamide Isomer

-

Bond Lengths:

-

Hydrogen Bonding:

Spectroscopic Data:

| Technique | Key Peaks (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | 3340 (N–H), 1650 (C=O) | Amide and amine stretches |

| FT-Raman | 1580 (C=C), 1100 (C–F) | Aromatic and C–F vibrations |

Hirshfeld surface analysis indicates 34% contribution from H···H contacts and 28% from N···H interactions .

Structural Insights into the Piperazine-Thiadiazole Isomer

-

Piperazine Ring: Chair conformation with axial fluoropyridine carbonyl group.

-

Thiadiazole Ring: Planar structure with delocalized π-electrons.

Pharmacological and Therapeutic Applications

Antiviral Activity of the Pyrimidine-Thioacetamide Isomer

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume